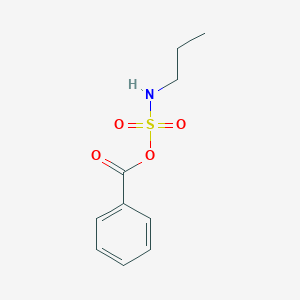

Propylsulfamoyl benzoate

CAS No.:

Cat. No.: VC13673342

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4S |

|---|---|

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | propylsulfamoyl benzoate |

| Standard InChI | InChI=1S/C10H13NO4S/c1-2-8-11-16(13,14)15-10(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

| Standard InChI Key | KBBWWNTWUYRAKX-UHFFFAOYSA-N |

| SMILES | CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1 |

Introduction

Structural Characterization and Nomenclature

Propylsulfamoyl benzoate derivatives typically feature a benzoate ester core (methyl, ethyl, or propyl esters) substituted with a sulfamoyl group containing propyl moieties. Key structural variants include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Methyl 3-(propylsulfamoyl)benzoate | C₁₁H₁₅NO₄S | 257.31 | VC13394707 | Methyl ester; 3-position sulfamoyl substituent |

| 2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acid | C₁₃H₁₉NO₄S | 285.36 | 81535231 | Benzoic acid; ethyl and methyl sulfamoyl groups |

| Chloromethyl 4-(N,N-di-propylsulfamoyl)benzoate | C₁₄H₂₀ClNO₄S | 333.836 | 58655-50-8 | Chloromethyl ester; di-propyl sulfamoyl |

These compounds vary in esterification sites, sulfamoyl substituents, and additional functional groups (e.g., hydroxypropyl, chloromethyl) .

Synthetic Routes and Reaction Mechanisms

General Synthesis Strategy

Propylsulfamoyl benzoates are synthesized via sequential sulfamoylation and esterification:

-

Sulfamoylation: Reaction of benzoic acid derivatives with propylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) .

-

Esterification: Conversion of the resulting acid to esters (methyl, ethyl, propyl) using alcohols and acid catalysts .

Key Reactions and Conditions

Imobilized lipases enable solvent-free synthesis of propyl benzoates, though propylsulfamoyl derivatives remain underexplored .

Short-chain alkyl benzoates exhibit higher dermal penetration than long-chain analogs .

In Vitro Cytotoxicity

| Compound | Cytotoxicity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|

| Ethyl benzoate | 289 mg/L (Hep-2 cells) | Human larynx carcinoma | |

| Propyl benzoate | 122 mg/L (Hep-2 cells) | Human larynx carcinoma |

Sulfamoyl derivatives may exhibit lower toxicity due to reduced lipophilicity .

Applications in Medicinal Chemistry

Multi-Target Drug Design

Derivatives like ethyl 4-[3-[(6-chloro-tetrahydroacridin-9-yl)amino]propylsulfamoyl]benzoate combine sulfamoyl and tetrahydroacridin moieties to target multiple pathways (e.g., SGK kinases and ion channels) .

Prodrug Strategies

Chloromethyl esters (e.g., CAS 58655-50-8) may serve as prodrugs, with the chloromethyl group enabling conjugation to other therapeutic agents .

Challenges and Future Directions

-

Synthetic Complexity: Sulfamoylation and esterification require precise control of reaction conditions to achieve high yields .

-

Selectivity Optimization: Differentiating SGK isoforms (SGK1 vs. SGK3) remains a challenge in kinase-targeted therapies .

-

Preclinical Validation: Limited in vivo data necessitates further studies to confirm efficacy and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume